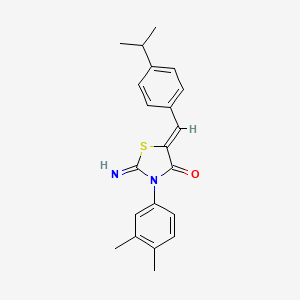

![molecular formula C23H20N2O2S B5140683 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)

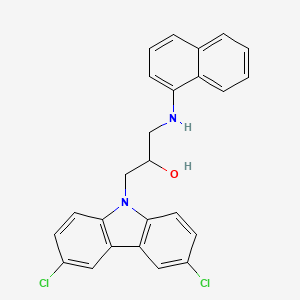

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. The inhibition of glutaminase activity by BPTES has been shown to have potential therapeutic applications in cancer treatment.

科学研究应用

Anti-Tubercular Activity

CBKinase1_002480 has garnered attention due to its anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These compounds were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, highlighting their potential as anti-TB agents.

Dual-Specificity Kinase Activity

Interestingly, CBKinase1_002480 is a dual-specificity kinase. In vitro studies have identified nineteen autophosphorylation sites, including three phosphotyrosine sites. This dual-specificity property distinguishes CBKinase1_002480 from other kinases and underscores its potential as a versatile signaling hub .

Mediating Downstream Signaling

CBKinase1_002480 functions downstream of pattern recognition receptors (PRRs) in plants. It forms a signaling complex with cell-surface receptor FLS2 and co-receptor kinase BAK1. Upon pathogen-associated molecular pattern (PAMP) perception, CBKinase1_002480 transduces signals, contributing to plant growth and innate immunity .

Structural Studies and Molecular Functions

Researchers have mapped specific phosphorylation residues of CBKinase1_002480. For instance, Thr-237, Thr-242, and Tyr-250 significantly affect its kinase activity in autophosphorylation and phosphorylation of BAK1 in vitro. A structural model of CBKinase1_002480 provides insights into its molecular functions .

Distinct Phosphorylation Targets

CBKinase1_002480 phosphorylates different sites on the cell-surface receptor FLS2 compared to those phosphorylated by BAK1. These distinct phosphorylation events contribute to downstream signaling specificity .

Potential Applications Beyond Tuberculosis

While anti-tubercular activity is a prominent application, further research may reveal additional uses for CBKinase1_002480. Its dual-specificity kinase activity and involvement in plant immunity suggest broader implications in cellular signaling and disease resistance.

作用机制

Target of Action

The compound belongs to the benzothiazole class of molecules, which have been extensively studied for their diverse biological activities . Benzothiazole derivatives have been found to exhibit potent activity against various targets, including enzymes involved in cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit key regulatory molecules involved in cell cycle and signal transduction .

Biochemical Pathways

Benzothiazole derivatives have been associated with the regulation of several signaling pathways known to be critically involved in tumor progression .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives indicated favorable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would significantly impact their bioavailability and therapeutic efficacy.

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory effects .

Action Environment

Factors such as temperature, pH, and the presence of other substances can affect drug absorption, distribution, metabolism, and excretion, thereby influencing drug efficacy and toxicity .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-15-7-5-11-20(16(15)2)27-14-22(26)24-18-9-6-8-17(13-18)23-25-19-10-3-4-12-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVCLTCITVAXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)

![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)

![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)

![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)

![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)

![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)